Mandrax - 8076-99-1

Mandrax

Catalog Number: EVT-1557501
CAS Number: 8076-99-1
Molecular Formula: C33H36ClN3O2
Molecular Weight: 542.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mandrax is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Synthesis Analysis

Methods and Technical Details

The synthesis of methaqualone can be achieved through several methods. A notable approach involves the reaction of N-acetylanthranilic acid with o-toluidine in the absence of a catalyst, resulting in a one-step synthesis process . This method simplifies production and is particularly relevant in illicit manufacturing contexts.

Another method reported includes the direct reaction of isatoic anhydride with o-toluidine, which has been extensively studied for its application in clandestine laboratories . This synthesis route often leads to various impurities and by-products, necessitating careful analytical methods to identify and quantify these substances.

Technical Details

The synthesis typically involves heating the reactants under controlled conditions to facilitate the formation of methaqualone. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze the reaction mixtures and confirm the presence of methaqualone along with any unreacted precursors or by-products .

Molecular Structure Analysis

Structure and Data

Methaqualone has the following molecular formula: C_16H_14N_2O_2. Its structure consists of a quinazolinone core with an aromatic ring attached, which is crucial for its biological activity. The compound features two nitrogen atoms within its heterocyclic structure, contributing to its pharmacological properties.

Key Structural Data:

  • Molecular Weight: 262.30 g/mol
  • Melting Point: Approximately 155-157 °C
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water .
Chemical Reactions Analysis

Reactions and Technical Details

Methaqualone undergoes various chemical reactions that can alter its structure and properties. Notably, it can be hydrolyzed under acidic or basic conditions, leading to the formation of different metabolites. These reactions are essential for understanding both its pharmacokinetics and potential toxicity.

In illicit settings, methaqualone may also react with other substances during synthesis or degradation processes, resulting in complex mixtures that complicate forensic analysis . Analytical methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are utilized to characterize these reactions and identify products.

Mechanism of Action

Process and Data

Methaqualone exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing GABAergic transmission, it produces sedative and anxiolytic effects similar to those of benzodiazepines. This mechanism accounts for its use as a sleep aid but also contributes to its potential for abuse and dependence .

Key Mechanistic Insights:

  • GABA Receptor Modulation: Increases inhibitory neurotransmission.
  • CNS Depressant Effects: Induces sedation, muscle relaxation, and anxiolysis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Stability: Sensitive to light; should be stored in a cool, dry place.

Chemical Properties

  • pH Range: Methaqualone solutions typically exhibit a neutral pH.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis in aqueous environments.

Relevant Data:

  • Log P (Partition Coefficient): Approximately 2.5, indicating moderate lipophilicity which facilitates central nervous system penetration .
Applications

Scientific Uses

While methaqualone has largely fallen out of favor in clinical practice due to safety concerns, it remains a subject of scientific inquiry. Research continues into its pharmacological properties, potential therapeutic applications for anxiety disorders, and mechanisms underlying its addictive potential. Additionally, forensic analysis of methaqualone-containing preparations remains critical for law enforcement agencies dealing with illicit drug trafficking .

Historical Evolution and Global Trajectory of Methaqualone-Based Formulations

Origins of Methaqualone: Synthesis and Early Medical Applications

Methaqualone (C₁₆H₁₄N₂O) was first synthesized in 1951 by Indian chemists Indra Kishore Kacker and Syed Husain Zaheer during research into novel antimalarial agents. Initial pharmacological screening unexpectedly revealed potent sedative-hypnotic properties instead of antimalarial efficacy [1] [9]. By 1955, German pharmaceutical company Chemie Grünenthal patented the compound, recognizing its clinical potential as a central nervous system depressant. William H. Rorer Inc. acquired U.S. rights in 1960, branding it Quaalude – a portmanteau evoking "quiet interlude" and aligning with their existing product Maalox [1] [5].

Early therapeutic applications capitalized on its muscle relaxant and anxiolytic effects, positioned as a barbiturate alternative with purportedly lower overdose risk and reduced addiction potential. Clinical studies from 1958-1962 demonstrated efficacy in managing insomnia and anxiety disorders, leading to medical adoption across 70+ countries under diverse trade names (e.g., Revonal in Germany, Melsedin in Japan) [1] [9]. Unlike barbiturates, methaqualone initially lacked stringent prescription controls, facilitating widespread medical use through the 1960s.

Table 1: Key Pharmaceutical Brands of Methaqualone (1960s-1980s)

Brand NameManufacturerPrimary MarketFormulation
QuaaludeWilliam H. RorerUSA300mg methaqualone
MandraxRoussel LabsUK/South Africa250mg methaqualone + 25mg diphenhydramine
ParestParke-DavisUSA/Canada300mg methaqualone
MelsedínTakedaJapan200mg methaqualone

Commercialization of Mandrax: Pharmaceutical Development and Brand Diversification

Mandrax emerged as a strategically engineered combination product, pairing 250mg methaqualone with 25mg diphenhydramine (an antihistamine) to enhance sedative effects while mitigating methaqualone’s stimulatory properties at low doses. Developed by Roussel Laboratories (now Sanofi) in 1965, Mandrax targeted European and Commonwealth markets [1] [5]. Its commercial success derived from three factors:

  • Synergistic Pharmacology: Diphenhydramine amplified GABAergic modulation while reducing methaqualone-induced tremors.
  • Global Licensing: Production licenses granted to 20+ manufacturers enabled localized branding (e.g., Mozambin in Mozambique, Torinal in Yugoslavia) [1].
  • Cultural Positioning: Marketed as a "stress reliever" for professionals, advertisements emphasized safety relative to alcohol-barbiturate combinations.

By 1972, global legal methaqualone production exceeded 150 tons annually, with Mandrax constituting 40% of sales outside North America [4] [9]. Diversification included pediatric syrups (Nobadorm syrup in South Africa) and combination analgesics, though the diphenhydramine formulation remained dominant.

Shifts in Regulatory Classifications: From Therapeutic Agent to Controlled Substance

Regulatory acceptance eroded as epidemiological data revealed methaqualone’s abuse liability. Key regulatory milestones include:

  • 1971: UK classifies methaqualone under Schedule 2 of the Misuse of Drugs Act following reports of intravenous Mandrax use.
  • 1973: DEA designates methaqualone Schedule II (high abuse potential, medical use permitted) in the U.S. [2] [7].
  • 1979: UN Convention on Psychotropic Substances moves methaqualone to Schedule II, imposing global manufacturing quotas.
  • 1984: U.S. transfers methaqualone to Schedule I (no accepted medical use) via the Controlled Substances Act amendments, triggering worldwide bans [1] [7].

This reclassification trajectory directly correlated with rising recreational use. U.S. prescriptions plummeted from 24 million tablets in 1973 to zero by 1985, as production licenses were revoked globally [4] [7]. The DEA’s "Operation Stopgap" dismantled legal supply chains by pressuring source countries (e.g., Germany, Austria) to cease exports of precursor chemicals.

Table 2: Chronology of Methaqualone Regulation

YearJurisdictionRegulatory ActionImpact
1965UKAvailable via prescriptionMedical sales peak at 2.1M scripts/year
1971United NationsListed in Psychotropic Convention Schedule IExport restrictions imposed
1973USASchedule II classificationPrescription requirements tighten
1977South AfricaMandrax declared illegalIllicit production surges
1984USASchedule I classificationAll legal manufacturing ceases
1989IndiaNarcotic Drugs and Psychotropic Substances Act banCriminal penalties for possession introduced

Geopolitical Dynamics in Illicit Production: Case Studies of South Africa and India

Post-prohibition manufacturing shifted to clandestine networks exploiting jurisdictional vulnerabilities:

South Africa:Mandrax became the country’s most abused drug by 1990, with 80% of global seizures occurring there. Illicit tablets (called "buttons") contained variable methaqualone (50-250mg) adulterated with malathion or diazinon. Production hubs in Durban and Cape Town sourced precursors from China via Mozambican ports, with distribution controlled by organized crime syndicates [1] [9]. A 2004 study estimated 9.6% of police resources were dedicated to Mandrax interdiction.

India:Despite banning methaqualone in 1984, Gujarat and Maharashtra emerged as major production centers in the 1990s. Criminal networks repurposed pharmaceutical manufacturing equipment to synthesize crude methaqualone base ("mandrax ki goli"), exporting to East Africa and the UK. The 2005 Narcotic Control Bureau seizure of 1.4 tons in Ahmedabad revealed diversion of quinazolinone precursors from textile dye industries [1] [7].

Hungarian Connection:Declassified documents from 2024 revealed Hungarian state company Medimpex exported 500+ tons of methaqualone to Colombia between 1975-1983 under diplomatic cover, supplying cartels who distributed it as "ludes" in North America [1]. This state-sponsored trafficking underscored the role of Cold War geopolitics in enabling transnational drug networks.

Table 3: Global Illicit Methaqualone Production Hubs (1985-Present)

RegionProduction MethodKey Trafficking RoutesNotable Seizures
South AfricaTablet pressing w/ agrochemicalsMozambique→Gauteng16M tabs (Cape Town, 2003)
India (Gujarat)Backyard synthesis from dyesMumbai→Dubai→East Africa1.4 tons base (Ahmedabad, 2005)
ColombiaState-facilitated importCaribbean→Florida2.1 tons (Bogotá, 1982)
HungaryState pharmaceutical plantsBalkans→Western Europe22 tons raw powder (1981-1983)

The compound’s legacy persists in contemporary drug policy frameworks, illustrating how therapeutic promise can be eclipsed by societal misuse when regulatory vigilance is delayed. Mandrax remains a case study in the intersection of pharmacology, commerce, and geopolitics [1] [4] [9].

Properties

CAS Number

8076-99-1

Product Name

Mandrax

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;2-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride

Molecular Formula

C33H36ClN3O2

Molecular Weight

542.1 g/mol

InChI

InChI=1S/C17H21NO.C16H14N2O.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19;/h3-12,17H,13-14H2,1-2H3;3-10H,1-2H3;1H

InChI Key

WDGXQSVUSMTYNG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Synonyms

Mandrax

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.